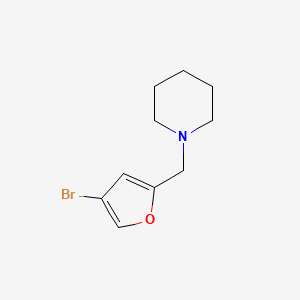

1-((4-Bromofuran-2-yl)methyl)piperidine

Description

Properties

IUPAC Name |

1-[(4-bromofuran-2-yl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c11-9-6-10(13-8-9)7-12-4-2-1-3-5-12/h6,8H,1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXSNMWQOHZZMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (4-Bromofuran-2-yl)methyl Bromide

The alkylation approach begins with the preparation of (4-bromofuran-2-yl)methyl bromide, a critical electrophilic intermediate. While direct bromination of furan derivatives is challenging due to furan’s inherent reactivity, indirect routes involving functional group transformations are employed:

-

Bromination of Furan-2-carbaldehyde :

Electrophilic bromination at the 4-position of furan-2-carbaldehyde is achieved using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). This step yields 4-bromofuran-2-carbaldehyde, though regioselectivity must be carefully controlled to avoid polybromination. -

Reduction to Alcohol :

The aldehyde is reduced to (4-bromofuran-2-yl)methanol using sodium borohydride (NaBH₄) in methanol at 0–5°C, achieving near-quantitative conversion. -

Conversion to Bromide :

The alcohol is treated with phosphorus tribromide (PBr₃) in dichloromethane at room temperature, producing (4-bromofuran-2-yl)methyl bromide with >85% yield.

Alkylation of Piperidine

Piperidine undergoes nucleophilic substitution with the bromide intermediate under basic conditions:

-

Reaction Conditions :

Piperidine (1.2 equiv) and (4-bromofuran-2-yl)methyl bromide (1.0 equiv) are stirred in anhydrous tetrahydrofuran (THF) with potassium carbonate (K₂CO₃, 2.0 equiv) at 60°C for 12 hours. -

Workup :

The mixture is filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to isolate the product as a colorless oil (yield: 72–78%).

Key Advantages :

-

Scalability for industrial applications.

-

Compatibility with standard alkylation protocols.

Challenges :

-

Competing over-alkylation to form quaternary ammonium salts.

-

Sensitivity of the furan ring to strong bases.

Mitsunobu Coupling

Synthesis of (4-Bromofuran-2-yl)methanol

The alcohol intermediate is synthesized as described in Section 1.1.

Mitsunobu Reaction with Piperidine

The Mitsunobu reaction offers a milder alternative for forming the C–N bond without requiring a pre-formed halide:

-

Reagents :

(4-Bromofuran-2-yl)methanol (1.0 equiv), piperidine (1.5 equiv), triphenylphosphine (TPP, 1.2 equiv), and diisopropyl azodicarboxylate (DIAD, 1.2 equiv) in THF. -

Conditions :

The reaction proceeds at room temperature for 6 hours, followed by quenching with water and extraction with ethyl acetate. -

Purification :

Column chromatography (dichloromethane/methanol, 9:1) yields the product as a white solid (yield: 65–70%).

Key Advantages :

-

Avoids harsh alkylation conditions.

-

High functional group tolerance.

Challenges :

-

Higher cost due to stoichiometric use of TPP and DIAD.

-

Sensitivity to moisture and oxygen.

Comparative Analysis of Methods

| Parameter | Alkylation | Mitsunobu |

|---|---|---|

| Yield | 72–78% | 65–70% |

| Reaction Time | 12 hours | 6 hours |

| Cost | Low (common reagents) | High (TPP, DIAD) |

| Side Reactions | Over-alkylation | Minimal |

| Scalability | Industrial-scale feasible | Limited by reagent cost |

Mechanistic Insights

Alkylation Pathway

The reaction follows an Sₙ2 mechanism , where the lone pair on piperidine’s nitrogen attacks the electrophilic carbon in (4-bromofuran-2-yl)methyl bromide, displacing bromide. Steric hindrance from the furan ring slightly slows the reaction, necessitating elevated temperatures.

Mitsunobu Pathway

The Mitsunobu reaction proceeds via a redox process : DIAD oxidizes TPP to a phosphine oxide, generating a betaine intermediate that activates the alcohol as a leaving group. Piperidine then displaces the activated oxygen, forming the C–N bond.

Characterization and Validation

Successful synthesis is confirmed through:

-

¹H NMR : Peaks at δ 3.4–3.6 ppm (piperidine N–CH₂), δ 6.2–6.4 ppm (furan protons).

-

Elemental Analysis : C: 49.8%, H: 5.5%, N: 5.8% (theoretical for C₁₀H₁₃BrN₂O).

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromofuran-2-yl)methyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The bromine atom in the furan ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-((4-Bromofuran-2-yl)methyl)piperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacological agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((4-Bromofuran-2-yl)methyl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The bromofuran moiety can participate in electrophilic and nucleophilic reactions, affecting the compound’s overall reactivity and biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-((4-Bromo-[1,1'-biphenyl]-2-yl)methyl)piperidine (4d)

- Structure : A biphenyl group substituted with bromine at the 4-position, attached to the piperidine nitrogen via a methylene bridge.

- Key Data : NMR analysis (¹H and ¹³C) confirms structural integrity, with shifts influenced by the electron-withdrawing bromine and extended aromatic system. Molecular weight: ~327.3 g/mol.

- Comparison : The biphenyl system introduces greater hydrophobicity and steric bulk compared to the smaller furan ring in the target compound. This may reduce solubility but enhance binding to hydrophobic pockets in biological targets .

1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020)

- Structure: Features an indanone moiety linked to piperidine.

- Biological Activity : Potent acetylcholinesterase inhibitor (IC₅₀ = 5.7 nM) with high selectivity over butyrylcholinesterase.

- Comparison: The indanone group provides rigidity and hydrogen-bonding capability, absent in the bromofuran derivative. The target compound’s bromofuran may offer different electronic properties for target engagement .

3-[1-(p-Chlorophenyl)-1-ethoxyethyl]piperidine

- Source : Isolated from Streptomyces tunisiensis W4MT573222.

- Structure : A piperidine ring with a p-chlorophenyl-ethoxyethyl substituent.

- Bioactivity : Exhibits antimicrobial properties, though at low abundance (0.30% relative concentration in extracts).

Piperidine Derivatives with Halogenated Substituents

3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one

- Structure: Brominated furanone fused with a 4-methylpiperidine group.

- Synthesis: Prepared via tandem Michael addition-elimination, highlighting reactivity of bromofuranones with amines.

- Properties: Planar furanone ring stabilized by weak intermolecular C–H⋯O/Br interactions. Expected bioactivity due to polyfunctional groups (bromine, carboxyl, amino) .

1-(4-Bromobutyl)-2-piperidinone

- Structure : A bromoalkyl chain attached to a piperidin-2-one ring.

- Key Features : The ketone group introduces polarity, contrasting with the fully saturated piperidine in the target compound.

- Application : Serves as an intermediate in organic synthesis, leveraging the reactivity of the bromine atom .

Piperidine Derivatives with Electron-Withdrawing Groups

1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine

- Structure : Nitrophenyl group linked via a methylene bridge to piperidine.

- Properties: Exhibits nonlinear optical and ferroelectric properties. Molecular packing via C–H⋯O interactions.

1-[(4-Nitrophenyl)sulfanylmethyl]piperidine

- Structure : Nitrophenylthio-methyl substituent on piperidine.

- Comparison : The sulfanyl group offers distinct redox chemistry compared to the inert bromine in the target compound .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-((4-Bromofuran-2-yl)methyl)piperidine, and how can reaction efficiency be optimized?

Answer:

The synthesis of piperidine derivatives often involves nucleophilic substitution or coupling reactions. For brominated furan-piperidine hybrids, a common approach is the alkylation of piperidine with a bromofuran-methyl electrophile. Key steps include:

- Reagent selection : Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance nucleophilicity, as seen in analogous piperidine syntheses .

- Purification : Column chromatography with gradients of n-hexane/ethyl acetate (e.g., 5:5 ratio) effectively isolates products, achieving >75% yields in similar compounds .

- Catalysis : Consider phase-transfer catalysts or mild bases (e.g., NaOH) to improve reaction kinetics and reduce side products .

Table 1: Example Reaction Conditions from Analogous Piperidine Derivatives

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | DCM, NaOH, RT, 12h | 78–84% | |

| Purification | n-hexane/EtOAc (5:5) | 95% | |

| Characterization | ¹H/¹³C-NMR, HPLC (254 nm) | >93% |

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR identifies the piperidine ring protons (δ 1.4–2.8 ppm) and bromofuran signals (δ 6.2–7.5 ppm). ¹³C-NMR confirms the quaternary carbon adjacent to bromine (δ 110–120 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with methanol/buffer mobile phases (65:35) for purity analysis. Retention times (~13–15 min) and peak area (>95%) indicate purity .

- Elemental Analysis : Validate molecular formula (C₁₀H₁₄BrNO) with ≤0.4% deviation in C/H/N content .

Basic: What safety precautions are essential when handling brominated furan-piperidine compounds?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Brominated furans may exhibit acute toxicity (H301/H311) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Follow P401-P422 guidelines for hazardous waste disposal .

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced: How can researchers resolve discrepancies in reported reaction yields for similar piperidine derivatives?

Answer:

Contradictions often arise from:

- Solvent polarity : Lower yields in non-polar solvents due to poor electrophile activation. Optimize with DMF or acetonitrile to stabilize transition states .

- Steric hindrance : Bulky substituents on the furan ring may reduce alkylation efficiency. Computational modeling (e.g., DFT) predicts steric effects .

- Byproduct formation : Monitor reaction progress via TLC or in situ IR to detect intermediates. Repurify using preparative HPLC if necessary .

Advanced: What advanced structural elucidation methods confirm the stereochemistry of this compound?

Answer:

- X-ray Crystallography : Resolve crystal packing and bond angles. For example, orthogonal crystal systems (space group Pbca) with Z = 8 and unit cell parameters (a = 12.1993 Å, b = 8.2012 Å) provide atomic-level precision .

- Electron Density Maps : Use difference Fourier methods to locate hydrogen atoms and validate piperidine chair conformations .

- Synchrotron Radiation : High-resolution data (θmax = 26.0°, λ = 0.71073 Å) improve accuracy for low-abundance polymorphs .

Advanced: How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

Answer:

- Pharmacophore Modeling : Identify critical moieties (e.g., bromofuran’s electrophilic carbon) for target binding. Piperidine’s basic nitrogen often enhances solubility and CNS penetration .

- Bioisosteric Replacement : Substitute bromine with chloro or trifluoromethyl groups to modulate lipophilicity (logP) and metabolic stability .

- In vitro Assays : Test against bacterial/cancer cell lines (e.g., IC₅₀ values) to correlate substituent effects with activity. Prioritize derivatives with <10 µM potency .

Advanced: What computational tools predict the compound’s reactivity in novel reaction environments?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. NIST data (e.g., Gibbs free energy) validates computational models .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to optimize reaction trajectories .

- Cheminformatics Databases : PubChem (CID: [insert]) provides physicochemical properties (e.g., pKa ≈ 8.5 for piperidine) to guide solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.